molecular formula C11H14O3 B1334128 2-[(3-Methoxyphenyl)methyl]-1,3-dioxolane CAS No. 842123-95-9

2-[(3-Methoxyphenyl)methyl]-1,3-dioxolane

Cat. No. B1334128
M. Wt: 194.23 g/mol
InChI Key: FEKXXCOAMKKLAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-[(3-Methoxyphenyl)methyl]-1,3-dioxolane involves various chemical reactions. For instance, the preparation of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] starts with the reaction of glycidyl methacrylate and benzaldehyde, followed by polymerization using benzoyl peroxide . Another method includes the synthesis of cis-2-substituted 5-methyl-1,3-dioxolan-4-ones using a reactive 2-methoxy-1,3-dioxolane intermediate under milder conditions than previously reported . Additionally, the synthesis of 1,3-dioxolan-2-ylnucleosides from 2-methoxy-1,3-dioxolane reacting with silylated bases has been described, leading to novel compounds .

Molecular Structure Analysis

The molecular structure of related dioxolane compounds has been extensively studied. For example, the crystal structure of a dioxolane derivative was determined, showing that the configuration of the carbon atoms in the dioxolane ring is in the R form, with two hydroxyl groups on one side of the ring . Structural assignments of various 2,2,4-trisubstituted 1,3-dioxolans have also been made, with some based on nuclear magnetic resonance (NMR) correlations .

Chemical Reactions Analysis

Chemical reactions involving dioxolane derivatives are diverse. The thermal degradation of poly[2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] produces various volatile products, including the monomer and benzaldehyde . An unexpected 1,2-hydride shift was observed in the cyclodimerization of styrene oxides leading to 2,4-disubstituted 1,3-dioxolanes . Moreover, the cationic polymerization of 2-(multimethoxy)phenyl-4-methylene-1,3-dioxolane derivatives has been studied, showing dependency on the position of methoxy substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of dioxolane derivatives are influenced by their molecular structure. The polymerization of 2-methoxy-2-oxo-1,3,2-dioxaphospholane, for example, results in linear chains that later become branched due to chain transfer . The stability of 2,2,4-trisubstituted 1,3-dioxolans varies with their isomers; for instance, the trans-4-methoxycarbonyl-2-methyl-1,3-dioxolan is more stable than its cis counterpart . The thermal degradation of poly[2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] has been studied using thermogravimetric analysis, revealing the stability of the polymer up to certain temperatures .

Scientific Research Applications

Polymer Synthesis and Characterization

  • Synthesis and Thermal Degradation : The compound has been used in the synthesis and characterization of polymers. For example, its derivative, poly[2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], was synthesized and its thermal degradation studied, revealing that degradation up to 270 °C primarily results in the formation of the monomer, with side-chain decompositions occurring at higher temperatures (Coskun et al., 1998).

Photochromic Properties

  • Optical Recording Materials : A study focused on a new unsymmetrical photochromic diarylethene, 1-(2- methoxyphenyl)-2-[2-methyl-5-(1,3-dioxolane)-3-thienyl]perfluorocyclopentene, which includes the 2-[(3-Methoxyphenyl)methyl]-1,3-dioxolane structure. It demonstrated reversible photochromism, changing color upon irradiation, and was proposed for use in optical recording materials (Ding et al., 2013).

Catalysis and Reaction Studies

  • Catalytic Reactions in Synthesis : It has been used in the context of catalytic reactions, as seen in the preparation of fragrance compounds using zeolite catalysts. The synthesis of 2-benzyl-4-hydroxymethyl-1,3-dioxolane and related compounds demonstrates its utility in producing flavoring compounds (Climent et al., 2004).

Medical and Pharmaceutical Research

  • Chiral Inhibitors in Medicinal Chemistry : In medicinal chemistry, chiral 1,3-dioxolanes, including derivatives of 2-[(3-Methoxyphenyl)methyl]-1,3-dioxolane, have been developed as inhibitors of 5-lipoxygenase, an enzyme involved in inflammation. These compounds have shown potential in vivo potency for inhibiting leukotriene synthesis (Crawley & Briggs, 1995).

Polymer Degradability

  • Degradable Polymers : The compound has been used in the creation of degradable polymers. For example, 2-Methylene-4-phenyl-1,3-dioxolane was used as a controlling comonomer in the polymerization of methacrylates, resulting in polymers with tunable degradability, which is significant in the field of environmentally-friendly materials (Delplace et al., 2015).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken when handling it.


Future Directions

This could involve potential applications of the compound, areas of research that could be pursued, and how the compound could be modified to enhance its properties or reduce its hazards.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For less-known compounds, some of this information may not be available. If you have a specific compound that is well-studied and you want information about it, feel free to ask!


properties

IUPAC Name

2-[(3-methoxyphenyl)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-12-10-4-2-3-9(7-10)8-11-13-5-6-14-11/h2-4,7,11H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKXXCOAMKKLAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374446
Record name 2-[(3-methoxyphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Methoxyphenyl)methyl]-1,3-dioxolane

CAS RN

842123-95-9
Record name 2-[(3-methoxyphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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